Cas no 20132-74-5 (2,2-Dichloro-N-methyl-3-oxobutanamide)

2,2-Dichloro-N-methyl-3-oxobutanamide is a chlorinated organic compound with applications in synthetic chemistry and agrochemical research. Its structure features a reactive β-ketoamide moiety, making it a versatile intermediate for the synthesis of heterocyclic compounds and specialized fine chemicals. The dichloro substitution at the α-position enhances its electrophilic reactivity, facilitating nucleophilic substitution reactions. This compound is particularly useful in the preparation of pyrazole and isoxazole derivatives, which are key scaffolds in pharmaceutical and agrochemical development. Its stability under controlled conditions and compatibility with various reaction conditions make it a practical choice for laboratory-scale and industrial applications. Proper handling is advised due to its potential reactivity.
2,2-Dichloro-N-methyl-3-oxobutanamide structure
20132-74-5 structure
Product name:2,2-Dichloro-N-methyl-3-oxobutanamide
CAS No:20132-74-5
MF:C5H7Cl2NO2
MW:184.020579576492
CID:909074
PubChem ID:88376

2,2-Dichloro-N-methyl-3-oxobutanamide Chemical and Physical Properties

Names and Identifiers

    • 2,2-dichloro-N-methyl-3-oxobutyramide
    • 2,2-dichloro-N-methyl-3-oxobutanamide
    • 2,2-Dichloro-N-methylacetoacetamide
    • Butanamide, 2,2-dichloro-N-methyl-3-oxo-
    • SCHEMBL9808705
    • Acetoacetamide, 2,2-dichloro-N-methyl-
    • NS00026529
    • DTXSID8066559
    • EINECS 243-536-2
    • PP7F4PAA2F
    • 20132-74-5
    • a,a-dichloro-N-methylacetoacetamide
    • FUSJRPBAYJMLEA-UHFFFAOYSA-N
    • 2,2-Dichloro-N-methyl-3-oxobutanamide
    • Inchi: InChI=1S/C5H7Cl2NO2/c1-3(9)5(6,7)4(10)8-2/h1-2H3,(H,8,10)
    • InChI Key: FUSJRPBAYJMLEA-UHFFFAOYSA-N
    • SMILES: CC(=O)C(C(=O)NC)(Cl)Cl

Computed Properties

  • Exact Mass: 182.98551
  • Monoisotopic Mass: 182.9853839g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.17

2,2-Dichloro-N-methyl-3-oxobutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D435095-50mg
2,2-Dichloro-N-methyl-3-oxobutanamide
20132-74-5
50mg
$196.00 2023-05-18
TRC
D435095-500mg
2,2-Dichloro-N-methyl-3-oxobutanamide
20132-74-5
500mg
$1424.00 2023-05-18
TRC
D435095-250mg
2,2-Dichloro-N-methyl-3-oxobutanamide
20132-74-5
250mg
$ 800.00 2023-09-07
TRC
D435095-100mg
2,2-Dichloro-N-methyl-3-oxobutanamide
20132-74-5
100mg
$356.00 2023-05-18

Additional information on 2,2-Dichloro-N-methyl-3-oxobutanamide

2,2-Dichloro-N-methyl-3-oxobutanamide (CAS No. 20132-74-5): A Comprehensive Overview

Introduction to 2,2-Dichloro-N-methyl-3-oxobutanamide

2,2-Dichloro-N-methyl-3-oxobutanamide, also identified by its CAS registry number 20132-74-5, is a chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a dichlorinated carbon chain and an amide functional group. The combination of these features makes it a versatile molecule with potential applications in various industries. Recent studies have highlighted its role in the development of advanced materials and its utility as an intermediate in the synthesis of bioactive compounds.

Chemical Structure and Properties

The molecular structure of 2,2-Dichloro-N-methyl-3-oxobutanamide consists of a four-carbon chain with two chlorine atoms attached to the second carbon. The third carbon is part of a ketone group (C=O), while the fourth carbon is connected to an amide group (-CONHCH₃). This arrangement imparts the compound with distinct physical and chemical properties. The presence of chlorine atoms contributes to its stability and reactivity, while the amide group enhances its solubility in polar solvents. Recent research has explored the influence of these structural features on the compound's reactivity in various chemical reactions.

Synthesis and Applications

The synthesis of 2,2-Dichloro-N-methyl-3-oxobutanamide typically involves multi-step organic reactions, including chlorination and amide formation. Researchers have developed efficient methods to synthesize this compound with high purity, ensuring its suitability for industrial applications. One notable application is its use as an intermediate in the production of pharmaceuticals and agrochemicals. For instance, it has been employed in the synthesis of herbicides and insecticides, where its dichlorinated structure plays a crucial role in enhancing biological activity.

Recent Research Findings

Recent studies have focused on understanding the reactivity and stability of 2,2-Dichloro-N-methyl-3-oxobutanamide under various conditions. For example, investigations into its thermal decomposition have revealed insights into its stability at elevated temperatures, which is critical for industrial processing. Additionally, researchers have explored its potential as a precursor for advanced materials such as polymers and coatings. These findings underscore the compound's versatility and expanding range of applications.

Environmental Considerations

As with any chemical compound, understanding the environmental impact of 2,2-Dichloro-N-methyl-3-oxobutanamide is essential. Recent studies have assessed its biodegradability and toxicity to aquatic organisms. Results indicate that under controlled conditions, the compound exhibits moderate biodegradability, suggesting that proper disposal methods are necessary to minimize environmental harm. Regulatory agencies continue to monitor its use to ensure compliance with safety standards.

Conclusion

In summary, 2,2-Dichloro-N-methyl-3-oxobutanamide (CAS No. 20132-74-5) is a versatile chemical compound with a wide range of applications across industries. Its unique structure and properties make it a valuable tool in organic synthesis and materials science. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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